molecular formula C8H11Cl2N3 B3279955 4,6-dichloro-N,N-diethylpyrimidin-2-amine CAS No. 7038-63-3

4,6-dichloro-N,N-diethylpyrimidin-2-amine

Cat. No. B3279955
CAS RN: 7038-63-3
M. Wt: 220.1 g/mol
InChI Key: GGMJHZBQISBNTO-UHFFFAOYSA-N
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Description

4,6-dichloro-N,N-diethylpyrimidin-2-amine, also known as DCDP, is a pyrimidine derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. DCDP has been found to possess several interesting properties that make it a promising candidate for the development of new drugs.

Scientific Research Applications

Synthesis and Process Research

4,6-Dichloro-N,N-diethylpyrimidin-2-amine plays a crucial role as an intermediate in the synthesis of various compounds. For instance, it is used in the synthesis of synthetic anticancer drug dasatinib. The compound is derived from acetamidine hydrochloride and dimethyl malonate through a process involving cyclization and chlorination with phosphorus oxychloride. This research highlights the compound's significance in pharmaceutical synthesis (Guo Lei-ming, 2012).

Impact on Chlorination Reactions

The compound's effects on the chlorination of other pyrimidines have been studied, shedding light on its role in various chemical reactions. For example, its impact on the chlorination of 6-methyluracil by phosphorus oxychloride in the presence of trialkylamines has been explored, demonstrating its influence on the yields and orientation of substituents in these reactions (H. Gershon, A. T. Grefig, D. Clarke, 1987).

Nucleophilic Substitution Reactions

The compound is also involved in nucleophilic substitution reactions with amines, which are critical in the synthesis of 2-aminopyrimidine derivatives. These reactions have been performed under both solvent and solvent-free conditions, providing insights into efficient and high-yielding methodologies for the synthesis of these derivatives (K. Khan, S. Iqbal, M. Bashir, N. Ambreen, S. Perveen, W. Voelter, 2015).

properties

IUPAC Name

4,6-dichloro-N,N-diethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11Cl2N3/c1-3-13(4-2)8-11-6(9)5-7(10)12-8/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMJHZBQISBNTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=CC(=N1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-dichloro-N,N-diethylpyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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